molecular formula C12H11NO2 B8415358 1,4-dihydro-7-hydroxy-4-methylcyclopent[b]indol-3(2H)-one

1,4-dihydro-7-hydroxy-4-methylcyclopent[b]indol-3(2H)-one

Cat. No. B8415358
M. Wt: 201.22 g/mol
InChI Key: KZFRRUKQNOAHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05298626

Procedure details

7-Chloroacetyloxy-1,4-dihydro-4-methylcyclopent[b]indol- 3(2H)-one (5.0 g) was suspended in EtOH (100 ml), and thereafter 10% NaOH solution (50 ml) was added and the mixture was stirred at room temperature for 3 hours. The mixture was concentrated in vacuo, CH2Cl2 (100 ml) was added followed by 10% HCl until the aqueous layer was neutralized. The layers were separated and the aqueous phase extracted with CH2Cl2 (2×100 ml). The organic portion was dried (Na2SO4) and concentrated and the residue was recrystallized from 95% EtOH to provide 1,4-dihydro-7-hydroxy-4-methylcyclopent[b]indol-3(2H)-one as an off-white solid. The phenol was dissolved in CH2Cl2 (100 ml), and thereafter 1,8-diazabicyclo[5.4.0]undec-7-ene (0.4 g) was added followed by methyl isocyanate (1.4 g) and the mixture was stirred overnight. The mixture was concentrated in vacuo to afford an oily solid which was crystallized from EtOH to provide 1,4-dihydro-7 -methylaminocarbonyloxy-4-methylcyclopent[b]indol-3(2H)-one (1.1 g).
Name
7-Chloroacetyloxy-1,4-dihydro-4-methylcyclopent[b]indol- 3(2H)-one
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCC([O:5][C:6]1[CH:14]=[CH:13][C:12]2[N:11]([CH3:15])[C:10]3[C:16](=[O:19])[CH2:17][CH2:18][C:9]=3[C:8]=2[CH:7]=1)=O.[OH-].[Na+]>CCO>[OH:5][C:6]1[CH:14]=[CH:13][C:12]2[N:11]([CH3:15])[C:10]3[C:16](=[O:19])[CH2:17][CH2:18][C:9]=3[C:8]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
7-Chloroacetyloxy-1,4-dihydro-4-methylcyclopent[b]indol- 3(2H)-one
Quantity
5 g
Type
reactant
Smiles
ClCC(=O)OC1=CC=2C3=C(N(C2C=C1)C)C(CC3)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo, CH2Cl2 (100 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CH2Cl2 (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 95% EtOH

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=2C3=C(N(C2C=C1)C)C(CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.